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molecular formula C9H16O B147574 3,3,5-Trimethylcyclohexanone CAS No. 873-94-9

3,3,5-Trimethylcyclohexanone

Cat. No. B147574
M. Wt: 140.22 g/mol
InChI Key: POSWICCRDBKBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05227458

Procedure details

1692 g (18 mol) of phenol, 60.6 g (0.3 mol) of dodecylthiol and 420 g (3 mol) of dihydroisophorone (3,3,5-trimethylcyclohexan-1-one) are introduced into a stirring apparatus equipped with a stirrer, thermometer, reflux condenser and gas inlet pipe at 28°-30° C. Dry HCl gas is introduced into this solution over a period of 5 hours at 28°-30° C. The mixture is then left to react for about 10 h at 28°-30° C. When 95% of the ketone has been converted (examined by GC), 2.5 l of water are added to the reaction mixture and a pH value of 6 is adjusted by adding a 45% NaOH solution. The reaction mixture is stirred for one hour at 80° C. and then cooled to 25° C. The aqueous phase is decanted off and the remaining residue is washed with water at 80° C. The resulting crude product is filtered off and hot-extracted twice with n-hexane and twice with methylene chloride and then filtered. The residue is recrystallised twice from xylene.
Quantity
1692 g
Type
reactant
Reaction Step One
Quantity
60.6 g
Type
reactant
Reaction Step One
Quantity
420 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CCCCCCCCCCCCS.C[CH:22]1[CH2:28][C:27](C)(C)[CH2:26][C:24](=[O:25])[CH2:23]1.Cl.[OH-].[Na+]>O>[CH:28]1[CH:27]=[C:26]([C:3]2[CH:4]=[CH:5][CH:6]=[C:1]([OH:7])[CH:2]=2)[C:24]([OH:25])=[CH:23][CH:22]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1692 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
60.6 g
Type
reactant
Smiles
CCCCCCCCCCCCS
Name
Quantity
420 g
Type
reactant
Smiles
CC1CC(=O)CC(C1)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
2.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for one hour at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux condenser and gas inlet pipe at 28°-30° C
WAIT
Type
WAIT
Details
The mixture is then left
CUSTOM
Type
CUSTOM
Details
to react for about 10 h at 28°-30° C
Duration
10 h
ADDITION
Type
ADDITION
Details
are added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C
CUSTOM
Type
CUSTOM
Details
The aqueous phase is decanted off
WASH
Type
WASH
Details
the remaining residue is washed with water at 80° C
FILTRATION
Type
FILTRATION
Details
The resulting crude product is filtered off
EXTRACTION
Type
EXTRACTION
Details
hot-extracted twice with n-hexane and twice with methylene chloride
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised twice from xylene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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